REACTION_SMILES
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[CH2:33]([Cl:34])[Cl:35].[CH3:16][c:17]1[c:18]([N+:24](=[O:25])[O-:26])[cH:19][c:20]([NH2:21])[cH:22][cH:23]1.[O:1]1[CH2:2][CH2:3][N:4]([c:7]2[cH:8][c:9]([C:10](=[O:11])[Cl:12])[cH:13][cH:14][cH:15]2)[CH2:5][CH2:6]1.[cH:27]1[cH:28][cH:29][n:30][cH:31][cH:32]1>>[O:1]1[CH2:2][CH2:3][N:4]([c:7]2[cH:8][c:9]([C:10](=[O:11])[NH:21][c:20]3[cH:19][c:18]([N+:24](=[O:25])[O-:26])[c:17]([CH3:16])[cH:23][cH:22]3)[cH:13][cH:14][cH:15]2)[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(N)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1cccc(N2CCOCC2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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Cc1ccc(NC(=O)c2cccc(N3CCOCC3)c2)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |